molecular formula C17H17ClN2O4S B2858373 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine CAS No. 862794-45-4

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Cat. No.: B2858373
CAS No.: 862794-45-4
M. Wt: 380.84
InChI Key: AKGGSKJKEYPVTH-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The furan and oxazole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
  • 4-[(4-methylphenyl)sulfonyl]-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine

Uniqueness

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity compared to its bromophenyl and methylphenyl analogs. The combination of the furan and oxazole rings also provides a distinct structural framework that can influence its chemical and biological properties .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-methylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(2)10-19-16-17(20-15(24-16)14-4-3-9-23-14)25(21,22)13-7-5-12(18)6-8-13/h3-9,11,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGSKJKEYPVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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